
N-(3-aminopropanoyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropanoyl)valine is a compound that belongs to the class of amino acid derivatives It is structurally characterized by the presence of a valine moiety linked to a 3-aminopropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropanoyl)valine can be achieved through several methods. One common approach involves the reaction of valine with 3-aminopropanoic acid under appropriate conditions. The reaction typically requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the valine and the 3-aminopropanoic acid.
Industrial Production Methods: Industrial production of this compound may involve microbial synthesis techniques. Microbial preparation methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. For instance, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase can be employed to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(3-aminopropanoyl)valine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the 3-aminopropanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may produce alcohol derivatives .
Scientific Research Applications
N-(3-aminopropanoyl)valine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It may be used in the production of biodegradable polymers and other industrial materials .
Mechanism of Action
The mechanism of action of N-(3-aminopropanoyl)valine involves its interaction with specific molecular targets and pathways. For instance, it may influence mitochondrial function and oxidative stress by modulating the activity of enzymes involved in these processes. The compound can enhance mitochondrial biogenesis and dynamics, thereby improving mitochondrial function and reducing oxidative stress .
Comparison with Similar Compounds
Valine: An essential amino acid that is a key component of proteins.
Alanine: Another amino acid that is structurally similar to valine but with a different side chain.
Leucine and Isoleucine: Branched-chain amino acids that share structural similarities with valine.
Uniqueness: N-(3-aminopropanoyl)valine is unique due to the presence of the 3-aminopropanoyl group, which imparts distinct chemical and biological properties. This structural modification allows it to participate in specific reactions and interactions that are not possible with the parent amino acids .
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
DVIZUEAPVZZYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



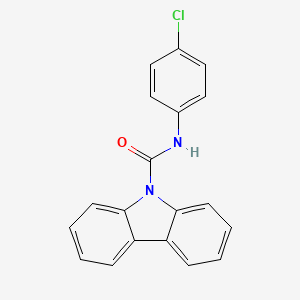
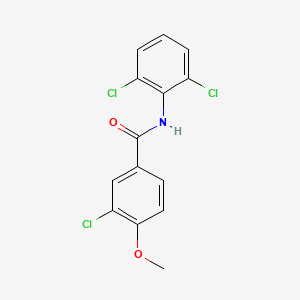
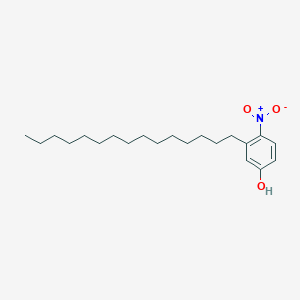
![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)
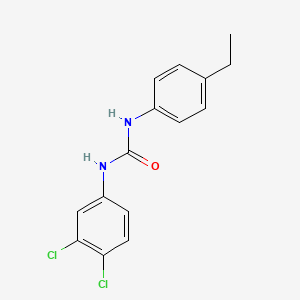
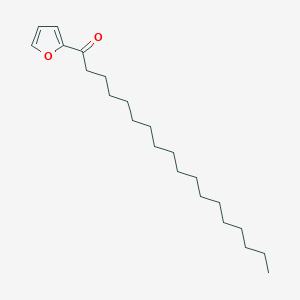
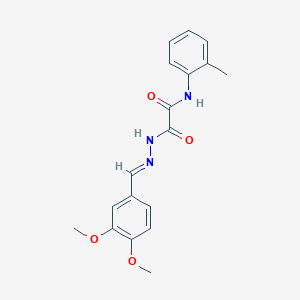



![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)


